molecular formula C9H21N3O2 B1383887 t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate CAS No. 1354825-86-7

t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate

Cat. No.: B1383887
CAS No.: 1354825-86-7
M. Wt: 203.28 g/mol
InChI Key: OQFWRLLMFAPTQH-UHFFFAOYSA-N
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Description

t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate is a versatile chemical compound with a unique structure that allows for diverse applications. It has gained significant attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate typically involves the reaction of t-butyl carbazate with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the hydrazinecarboxylate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, which can be further utilized in different chemical processes.

Scientific Research Applications

t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    t-Butyl carbazate: A precursor in the synthesis of t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate.

    2-amino-2-methylpropan-1-ol: Another precursor used in the synthesis.

    Hydrazinecarboxylates: A class of compounds with similar structures and reactivity.

Uniqueness

This compound stands out due to its unique combination of a t-butyl group and a hydrazinecarboxylate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(1-amino-2-methylpropan-2-yl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2/c1-8(2,3)14-7(13)11-12-9(4,5)6-10/h12H,6,10H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFWRLLMFAPTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate
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t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate
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t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate
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t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate
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t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate
Reactant of Route 6
t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate

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